REACTION_CXSMILES
|
[H-].[Na+].[I:3][C:4]1[C:5]([O:14][CH3:15])=[CH:6][C:7]([C:11](=[O:13])[CH3:12])=[C:8]([OH:10])[CH:9]=1.[Na].ClCOC>CN(C=O)C>[OH:10][C:8]1[CH:9]=[C:4]([I:3])[C:5]([O:14][CH3:15])=[CH:6][C:7]=1[C:11](=[O:13])[CH3:12] |f:0.1,2.3,^1:15|
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Name
|
|
Quantity
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0.044 g
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
sodium 5-iodo-2-acetyl,4-methoxyphenol
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Quantity
|
0.292 g
|
Type
|
reactant
|
Smiles
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IC=1C(=CC(=C(C1)O)C(C)=O)OC.[Na]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0.079 g
|
Type
|
reactant
|
Smiles
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ClCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
After 30 minutes the mixture was extracted with CH2Cl2
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Duration
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30 min
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Type
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WASH
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Details
|
The The combined organics were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
|
CUSTOM
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Details
|
Purification via flash chromatography (88:12=hexane/ethyl acetate)
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C(=C1)I)OC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.314 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 107.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |